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Compound of Interest

Compound Name: GR 87389

Cat. No.: B124744

Technical Support Center: CPT 87389 Immunoassay

This technical support center provides guidance for researchers, scientists, and drug
development professionals on improving the positive predictive value (PPV) of CPT 87389,
particularly in populations with a low prevalence of HIV.

Frequently Asked Questions (FAQs)
Q1: What is CPT 87389 and why is its Positive Predictive
Value (PPV) a concern in low-prevalence settings?

Al: CPT code 87389 represents a 4th generation HIV-1/2 antigen/antibody combination
immunoassay.[1] This highly sensitive test simultaneously detects HIV-1 p24 antigen and
antibodies to both HIV-1 and HIV-2.[2][3] While its high sensitivity is crucial for early detection, it
can lead to a lower Positive Predictive Value (PPV) in low-prevalence populations.[4][5] PPV is
the probability that a person with a positive test result is truly infected.[6] In settings where HIV
is rare, a higher proportion of reactive (positive) results can be false positives, even with a test
that has high specificity.[4][5]

Q2: What are the common causes of false-positive
results with 4th generation HIV immunoassays?

A2: False-positive results can stem from several biological and technical factors. Biological
causes may include participation in HIV vaccine studies, autoimmune disorders, recent
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vaccinations (e.qg., flu vaccine), or the presence of cross-reactive antibodies from conditions like
pregnancy or liver cirrhosis.[7] In some cases, other medical conditions or infections can trigger
a reactive result on the antigen portion of the assay.[8][9] Technical issues such as specimen
mix-up, improper handling, or mislabeling can also lead to false positives.[7]

Q3: What is the immediate next step after a reactive
result from a CPT 87389 screening test?

A3: A single reactive result is never considered a definitive diagnosis.[7] The universally
recommended next step is to perform a supplemental, more specific test on the same
specimen.[10][11] According to the Centers for Disease Control and Prevention (CDC)
algorithm, a reactive initial screen should be followed by an HIV-1/HIV-2 antibody differentiation
immunoassay.[3][12] This follow-up test confirms the presence of antibodies and distinguishes
between HIV-1 and HIV-2.[12]

Q4: How does a confirmatory testing algorithm improve
the PPV of initial screening results?

A4: A multi-step testing algorithm, often called orthogonal testing, is the standard method to
improve PPV.[13] By using a sequence of different tests, the probability of a false positive is
significantly reduced. The initial screen (CPT 87389) is designed for maximum sensitivity to
avoid missing any potential infections. The subsequent, more specific tests (like an antibody
differentiation assay or a Nucleic Acid Test) are designed to weed out the false positives from
the initial screen. Only when a specimen is reactive on both the initial and supplemental assays
is it considered a confirmed positive, thereby dramatically increasing the confidence (PPV) in
the final result.[13]

Troubleshooting Guides

Issue: Initial CPT 87389 result is reactive, but the
confirmatory HIV-1/HIV-2 antibody differentiation assay
IS hegative or indeterminate.

o Possible Cause 1: Acute (Early) HIV-1 Infection. During the "window period" of an early
infection, the p24 antigen may be detectable before a robust antibody response has
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developed. This would make the initial 4th generation screen reactive, but the antibody-only
differentiation assay negative.

 Recommended Action: The CDC algorithm mandates a third step in this scenario: perform an
HIV-1 Nucleic Acid Test (NAT).[4][10] A positive NAT result would confirm a diagnosis of
acute HIV-1 infection.[10]

o Possible Cause 2: False-Positive Initial Screen. If the initial screen was a false positive, both
the antibody differentiation assay and the subsequent HIV-1 NAT will be negative.

o Recommended Action: If the HIV-1 NAT is negative, the initial screening result is determined
to be a false positive.[4] No further testing is needed unless a very recent exposure is
suspected.[10]

Issue: A high number of false positives are being
observed in a specific study cohort.

¢ Possible Cause: The study population may have underlying conditions known to cause
cross-reactivity. Certain cancer treatments or autoimmune disorders have been associated
with higher rates of false-positive HIV tests.[8][14]

¢ Recommended Action:

o Review Cohort Characteristics: Analyze the demographics and clinical characteristics of
the population to identify potential confounding factors.

o Ensure Strict Adherence to Protocol: Verify that all laboratory procedures, from sample
collection to handling, are being followed meticulously to rule out technical errors.[7]

o Consult Test Manufacturer: Contact the immunoassay manufacturer to discuss the
observed rates and inquire about known interfering substances or conditions.

Data Presentation

The relationship between disease prevalence, test specificity, and Positive Predictive Value is
critical to understand. The table below illustrates how PPV drops significantly in low-prevalence
settings, even with a high-specificity assay.
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Prevalence of HIV o Positive Predictive .
. . Assay Specificity Interpretation
in Population Value (PPV)
In a population where
) 1% have HIV, ~83% of
1.0% (1 in 100) 99.8% 83.4% N
positive results are
true positives.
In a population where
. 0.5% have HIV, ~71%
0.5% (1 in 200) 99.8% 71.5%

of positive results are

true positives.

In a low-prevalence

setting, only about
0.1% (1 in 1,000) 99.8% 33.3% one-third of positive

results are true

positives.

At this very low
revalence, 80% of
0.05% (1 in 2,000) 99.8% 20.0% P N
positive results would

be false positives.

Calculations are
based on an assumed
sensitivity of 100% for

simplicity.

Experimental Protocols
Protocol 1: General Procedure for HIV-1/HIV-2 Antibody
Differentiation Immunoassay

This protocol outlines the general steps for a confirmatory antibody differentiation assay, which
should be performed following a reactive CPT 87389 result. Note: Always refer to the specific
manufacturer's package insert for detailed instructions, as procedures may vary.
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o Sample Preparation: Use the same serum or plasma sample from the initial reactive screen.
Ensure the sample has been stored correctly (typically at 2°C to 8°C).

o Reagent Preparation: Allow all reagents and test cartridges to reach room temperature
before use.

e Assay Procedure:

o

Dispense the required volume of sample and running buffer into the appropriate wells or
ports of the test device or cartridge.

o

Incubate the device for the time specified by the manufacturer.

[¢]

Add the specified wash buffers and conjugate solutions in the correct sequence.

[e]

Add the substrate solution, which will react with the enzyme conjugate to produce a signal
(e.g., color change).

o Result Interpretation: Read the test results, often using an automated reader or by visual
inspection of bands on a test strip. The presence or absence of specific bands allows for the
differentiation of HIV-1 and HIV-2 antibodies.

Protocol 2: General Procedure for Qualitative HIV-1
Nucleic Acid Test (NAT)

This protocol is used when the initial screen is reactive but the antibody differentiation assay is
negative or indeterminate. Note: This is a complex molecular test that requires specialized
equipment and trained personnel. Always follow the manufacturer's specific protocol.

o Sample Preparation: Use EDTA plasma from the original blood draw.[1]

» Nucleic Acid Extraction: Isolate HIV-1 RNA from the plasma sample using an automated or
manual extraction kit. This step purifies the viral RNA and removes potential inhibitors.

o Amplification (Real-Time PCR):
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[e]

Prepare a master mix containing enzymes (reverse transcriptase, Taq polymerase),
primers, and probes specific to conserved regions of the HIV-1 genome.

[e]

Add the extracted RNA to the master mix.

Place the reaction tubes in a real-time PCR instrument.

o

[¢]

The instrument will perform reverse transcription to convert viral RNA to cDNA, followed
by cycles of PCR amplification.

o Detection and Interpretation: The instrument detects the amplification of HIV-1 target
sequences in real-time by monitoring a fluorescent signal. A positive result is indicated when
the signal crosses a predetermined threshold, confirming the presence of HIV-1 RNA in the
sample.

Visualizations
Recommended HIV Diagnostic Algorithm

The following diagram illustrates the CDC-recommended laboratory testing algorithm for
diagnosing HIV, which is essential for improving PPV.[10][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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